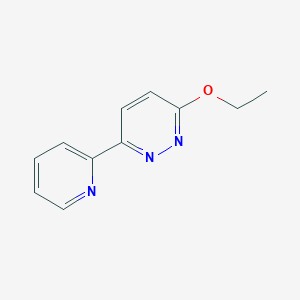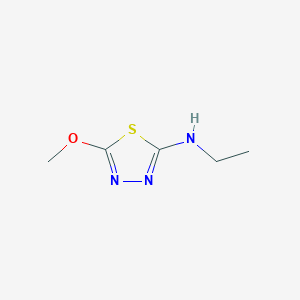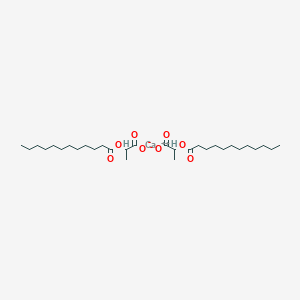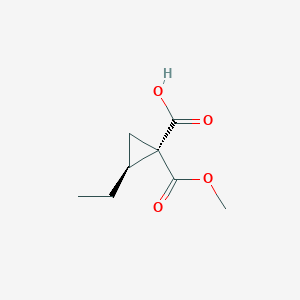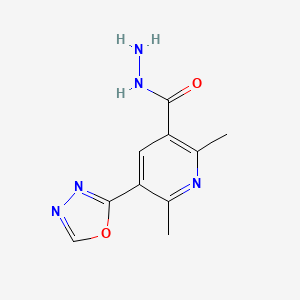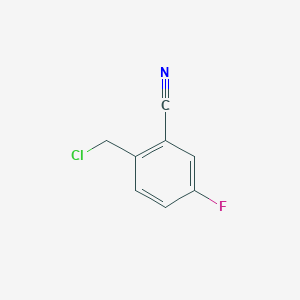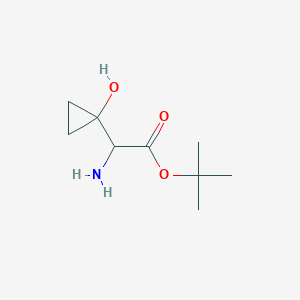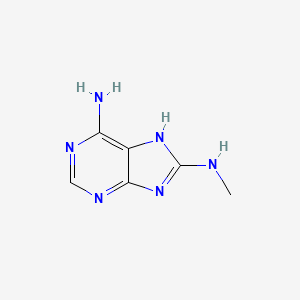
N8-Methyl-9H-purine-6,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N8-Methyl-9H-purine-6,8-diamine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N8-Methyl-9H-purine-6,8-diamine typically involves the methylation of 9H-purine-6,8-diamine. One common method includes the reaction of 9H-purine-6,8-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N8-Methyl-9H-purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N8-Methyl-9H-purine-6,8-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N8-alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
N8-Methyl-9H-purine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes critical for cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of N8-Methyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and cell proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways involved in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
- N8,N8-Dimethyl-9H-purine-6,8-diamine
- N8,9-Diethyl-9H-purine-6,8-diamine
- 9-(2-Deoxypentofuranosyl)-N8-methyl-9H-purine-6,8-diamine
Uniqueness: N8-Methyl-9H-purine-6,8-diamine is unique due to its specific methylation at the N8 position, which can influence its chemical reactivity and biological activity. This methylation can enhance its ability to interact with certain enzymes and molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
148019-88-9 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
8-N-methyl-7H-purine-6,8-diamine |
InChI |
InChI=1S/C6H8N6/c1-8-6-11-3-4(7)9-2-10-5(3)12-6/h2H,1H3,(H4,7,8,9,10,11,12) |
InChI-Schlüssel |
QJRNXKWLLGNRGA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
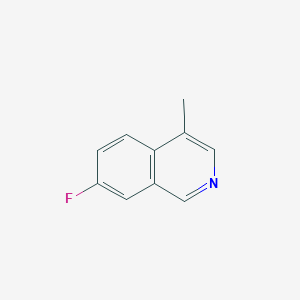
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)


